5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a thiophene ring at position 5, a trifluoromethyl group at position 7, and a reactive carbonyl chloride group at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate for further derivatization, particularly in medicinal chemistry for the development of kinase inhibitors or antimicrobial agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3OS/c13-11(20)7-5-10-17-6(8-2-1-3-21-8)4-9(12(14,15)16)19(10)18-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJGLWRBPJQJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to have varied and significant biological activities. They have been used as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors.
Mode of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been shown to interact with their targets in a variety of ways. For instance, they have been used as inhibitors for various proteins and enzymes.
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties, supported by various studies and data.
- Molecular Formula : CHFNOS
- Molecular Weight : 294.26 g/mol
- CAS Number : 294651-53-9
Biological Activity Overview
Recent research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Specifically, 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in the following areas:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- COX Inhibition : Compounds similar to 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A study reported that derivatives exhibited selectivity for COX-2 with significant inhibition rates (IC values as low as 3.5 nM) compared to traditional NSAIDs like celecoxib .
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 | 0.01 | 344.56 |
| Compound B | 4.00 | 0.02 | 200.00 |
2. Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively studied:
- Cell Line Studies : Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, one study found that derivatives exhibited significant cytotoxic effects against a panel of human tumor cell lines . The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 12.5 |
3. Enzymatic Inhibition
The compound's ability to inhibit various enzymes has also been a focus:
- Enzyme Targets : Pyrazolo[1,5-a]pyrimidines have shown potential as dual inhibitors for COX and soluble epoxide hydrolase (sEH), which are significant in inflammatory processes . This dual inhibition could provide a novel therapeutic approach for treating chronic inflammatory diseases.
Case Studies
Case Study 1 : A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of a series of pyrazole derivatives in vivo using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives significantly reduced edema compared to control groups .
Case Study 2 : Abdellatif et al. synthesized a series of substituted pyrazole derivatives and screened them for COX inhibitory activity. The most potent compound exhibited an ED value of 5.63 μmol/kg, demonstrating superior efficacy compared to standard treatments .
Scientific Research Applications
Synthesis Overview
- Starting Materials : Thiophene derivatives, trifluoroacetic anhydride, and appropriate nucleophiles.
- Key Reactions : Halogenation, reduction, and alkylation reactions are often employed to modify the core structure for enhanced activity.
Biological Activities
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines:
- Case Study : In a study published in Pharmaceuticals, derivatives were tested against human cancer cell lines (A375, C32, DU145, MCF-7). Four compounds were selected for further evaluation by the National Cancer Institute (NCI) due to their potent antiproliferative effects .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2b | A375 | 0.5 |
| 3b | DU145 | 0.8 |
| 4b | MCF-7 | 0.6 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines in various models of inflammation.
Medicinal Chemistry Applications
The unique structural features of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride make it a valuable scaffold in drug design:
Drug Development
The compound's ability to interact with multiple biological targets suggests its utility as a lead compound in developing new therapeutics:
- GABA Receptor Modulation : Research indicates potential interactions with GABA receptors, which are crucial for treating neurological disorders .
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is critical for optimizing lead compounds:
| Modification Type | Activity Change |
|---|---|
| Trifluoromethyl | Increased potency against cancer cells |
| Thiophene Substitution | Enhanced selectivity for GABA receptors |
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrimidine core : A fused bicyclic system providing rigidity and planar geometry.
- Thiophen-2-yl substituent : Enhances electronic interactions and solubility in organic solvents.
- Trifluoromethyl group : Improves pharmacokinetic properties.
- Carbonyl chloride : A reactive site for nucleophilic substitution or amidation reactions .
Structural Analogs with Varying Substituents
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Thiophene vs.
- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases metabolic stability compared to methyl-substituted analogs (e.g., 5,7-dimethyl-triazolo[1,5-a]pyrimidines) .
- Carbonyl Chloride vs. Carboxamide : The reactive COCl group allows versatile functionalization, unlike pre-formed amides (e.g., compound 41 in ), which are terminal products.
Comparison :
- The target compound is synthesized via coupling reactions similar to triazolo[1,5-a]pyrimidines (e.g., compound 30/31 in ), but requires careful handling due to the hygroscopic nature of COCl .
Physicochemical Properties
- Solubility : The thiophene and CF₃ groups render the target compound soluble in polar aprotic solvents (e.g., DCM, dioxane) but poorly water-soluble .
- Stability : Air-stable as a solid, but the COCl group is moisture-sensitive, necessitating anhydrous storage .
- Optical Properties : Thiophene-containing derivatives exhibit strong UV absorption (λmax ~270–300 nm), useful for analytical quantification .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 2-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with activating agents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) in 1,4-dioxane under inert atmosphere, followed by coupling with aryl boronic acids using Pd catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) .
- Key Factors : Reaction time (e.g., 24 h for Suzuki coupling), temperature (110°C for arylations), and stoichiometry (1.3 mmol PyBroP per 1 mmol substrate) critically affect yields. Reported yields for analogous reactions range from 67% to 93% depending on substituents .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm regiochemistry and substitution patterns (e.g., thiophene protons at δ 6.21–7.51 ppm, trifluoromethyl groups at δ -60 to -70 ppm in NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHFNOS requires m/z 336.0421) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Regiochemical Control :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl at C7) direct electrophilic substitutions to C5 due to reduced electron density .
- Steric Guidance : Bulky substituents at C2 (e.g., methyl or phenyl) hinder reactivity at adjacent positions, favoring modifications at C5 or C7 .
Q. How can computational modeling predict the compound’s bioactivity or stability?
- Methods :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., trifluoromethyl groups lower LUMO energy, enhancing electrophilicity) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or receptors) using software like AutoDock. The thiophene moiety often participates in π-π stacking, while the carbonyl chloride enables covalent binding .
Q. What are the contradictions in reported biological activities of related pyrazolo[1,5-a]pyrimidines, and how can they be resolved?
- Data Conflicts : Some studies report COX-2 inhibition for C7-trifluoromethyl derivatives, while others emphasize kinase selectivity .
- Resolution Strategies :
- Dose-Response Profiling : Test compounds across multiple assays (e.g., COX-2 vs. EGFR kinase) to identify off-target effects.
- Structural Comparisons : Compare X-ray crystallography data (e.g., bond angles at C7) to correlate substituent effects with activity .
Methodological Challenges and Solutions
Q. How to mitigate decomposition of the carbonyl chloride group during storage or reactions?
- Stability Protocols :
- Storage : Store under anhydrous conditions at -20°C in sealed, argon-flushed vials .
- Reaction Handling : Use scavengers (e.g., molecular sieves) in nucleophilic environments to prevent hydrolysis .
Q. What purification techniques are optimal for isolating this compound from byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
